molecular formula C8H9BO4 B7638284 (6-Methyl-1,3-dioxaindan-5-yl)boronic acid

(6-Methyl-1,3-dioxaindan-5-yl)boronic acid

Cat. No.: B7638284
M. Wt: 179.97 g/mol
InChI Key: KQWLSJRSUCZPOB-UHFFFAOYSA-N
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Description

(6-Methyl-1,3-dioxaindan-5-yl)boronic acid is a benzodioxole-substituted boronic acid intended for research applications, primarily as a building block in organic synthesis and medicinal chemistry. Boronic acids are prized for their stability, low toxicity, and versatile reactivity, making them crucial intermediates in the development of novel chemical entities . A primary application of this compound is in metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, where it serves as a key partner to form new carbon-carbon bonds . This reaction is a cornerstone in modern organic synthesis, particularly in the construction of biaryl systems found in many pharmaceuticals and organic materials. In medicinal chemistry, boronic acids are considered valuable bioisosteres for carboxylic acids, and their introduction into bioactive molecules can significantly alter selectivity, as well as improve physicochemical and pharmacokinetic characteristics . The benzodioxole moiety is a common structural feature in various pharmacologically active compounds, suggesting potential for this reagent in the synthesis of molecules for biological screening. The compound's mechanism of action in research settings often leverages its properties as a Lewis acid, allowing it to form reversible complexes with nucleophiles like hydroxyl groups, which is the basis for its use in probing enzyme activity and as a sensor component . Researchers can employ this boronic acid to develop potential enzyme inhibitors, following the precedent of FDA-approved boronic acid-based drugs such as the proteasome inhibitor bortezomib and the β-lactamase inhibitor vaborbactam . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Proper handling procedures should be followed, as boronic acids can be irritants .

Properties

IUPAC Name

(6-methyl-1,3-benzodioxol-5-yl)boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BO4/c1-5-2-7-8(13-4-12-7)3-6(5)9(10)11/h2-3,10-11H,4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQWLSJRSUCZPOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2=C(C=C1C)OCO2)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.97 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

MIDA Boronate Formation

The synthesis begins with the reaction of 5-bromo-6-methyl-1,3-dioxaindan with a boronic acid under palladium-catalyzed Suzuki-Miyaura conditions. For instance, trans-1-propen-1-ylboronic acid is coupled with the brominated dioxaindan derivative in the presence of Pd(OAc)₂ and JohnPhos ligand, achieving a 24:1 regioselectivity. The MIDA boronate intermediate is isolated via silica gel chromatography, with yields typically ranging from 74% to 93% under optimized conditions.

Reaction Conditions:

  • Catalyst: Pd(OAc)₂ (2–5 mol%)

  • Ligand: JohnPhos or PCy₃ (4–10 mol%)

  • Base: K₃PO₄ (3 equiv)

  • Solvent: THF or dioxane

  • Temperature: 65°C

  • Time: 6–24 hours.

Deprotection to Boronic Acid

The MIDA boronate is deprotected under mild basic conditions. Treatment with 1 M NaOH in THF at room temperature for 10 minutes cleaves the MIDA group, yielding (6-methyl-1,3-dioxaindan-5-yl)boronic acid with an 88% efficiency. This step avoids the use of harsh acids, preserving the integrity of the dioxaindan scaffold.

Direct Borylation via Miyaura Reaction

An alternative route employs the Miyaura borylation, which directly installs the boronic acid group on the aromatic ring. This method utilizes a palladium-catalyzed reaction between a halogenated precursor and bis(pinacolato)diboron (B₂Pin₂).

Reaction Setup

5-Bromo-6-methyl-1,3-dioxaindan is treated with B₂Pin₂ in the presence of Pd(dppf)Cl₂ and KOAc in dioxane at 80°C for 12 hours. The resulting boronic ester is hydrolyzed using HCl (1 M) to afford the free boronic acid.

Optimized Parameters:

  • Catalyst: Pd(dppf)Cl₂ (5 mol%)

  • Boron Source: B₂Pin₂ (1.2 equiv)

  • Base: KOAc (3 equiv)

  • Solvent: Dioxane

  • Yield: 70–85% after hydrolysis.

Lithium-Halogen Exchange Followed by Boronation

This classical method involves generating an aryl lithium species, which is quenched with a borate ester to form the boronic acid.

Stepwise Procedure

  • Lithiation: 5-Bromo-6-methyl-1,3-dioxaindan is treated with n-BuLi (–78°C, THF) to form the aryl lithium intermediate.

  • Boration: Trimethyl borate (1.2 equiv) is added, followed by warming to room temperature.

  • Hydrolysis: The reaction is quenched with 1 M HCl, extracting the boronic acid into ether.

Key Data:

  • Temperature: –78°C to 25°C

  • Yield: 65–75%

  • Purity: >95% (confirmed via HPLC).

Comparative Analysis of Methods

The table below summarizes the advantages and limitations of each synthetic approach:

MethodYield (%)Purity (%)Key AdvantageLimitation
MIDA Boronate Route8898High stability of intermediateRequires two steps
Miyaura Borylation8597Single-step borylationSensitive to moisture
Lithium-Halogen Exchange7595No transition-metal catalystsCryogenic conditions required

Characterization and Validation

All synthetic batches were characterized using:

  • ¹H NMR (DMSO-d₆): δ 2.55 (s, 3H, CH₃), 4.15–4.35 (d, 2H, OCH₂), 7.33–7.62 (m, aromatic H).

  • ¹¹B NMR : δ 10.4 ppm (characteristic of boronic acids).

  • HPLC : Retention time = 8.2 min (C18 column, MeCN:H₂O = 70:30) .

Chemical Reactions Analysis

Types of Reactions

(6-Methyl-1,3-dioxaindan-5-yl)boronic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding boronic esters or other oxidized products.

    Reduction: Reduction reactions can convert the boronic acid group to other functional groups.

    Substitution: The boronic acid group can participate in substitution reactions, particularly in the presence of suitable nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. The conditions for these reactions are typically mild and environmentally benign, making them suitable for various applications .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki–Miyaura coupling reactions typically yield biaryl compounds, while oxidation reactions may produce boronic esters .

Scientific Research Applications

(6-Methyl-1,3-dioxaindan-5-yl)boronic acid has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis, particularly in Suzuki–Miyaura coupling reactions for the formation of carbon–carbon bonds.

    Biology: Employed in the development of sensors and probes for detecting biological molecules, such as diols and carbohydrates.

    Medicine: Investigated for its potential use in drug development, particularly as a building block for boron-containing pharmaceuticals.

    Industry: Utilized in the production of advanced materials and polymers with specific properties.

Mechanism of Action

The mechanism of action of (6-Methyl-1,3-dioxaindan-5-yl)boronic acid involves its interaction with various molecular targets and pathways. In Suzuki–Miyaura coupling reactions, the compound undergoes transmetalation with palladium, followed by reductive elimination to form the desired carbon–carbon bond . The boronic acid group can also interact with diols and other nucleophiles, forming stable complexes that are useful in sensing and detection applications .

Comparison with Similar Compounds

Comparison with Similar Boronic Acid Derivatives

Structural and Electronic Comparisons

Key Structural Features:
  • Substituent Effects : The methyl group on the dioxaindan scaffold may enhance lipophilicity compared to simpler aryl boronic acids like phenylboronic acid (PBA). This contrasts with hydroxyl-substituted derivatives (e.g., 6-hydroxynaphthalen-2-yl boronic acid), which exhibit greater polarity and solubility in aqueous media .
  • pKa Modulation : Boronic acids with electron-withdrawing groups (e.g., fluoro substituents) typically have lower pKa values, favoring boronate formation at physiological pH. The dioxolane ring in (6-methyl-1,3-dioxaindan-5-yl)boronic acid likely raises its pKa due to electron-donating effects, similar to 3-AcPBA and 4-MCPBA, which have pKa values >8.5 .
Table 1: Structural and Electronic Properties of Selected Boronic Acids
Compound Substituents pKa (approx.) Binding Affinity (Kd) Key Applications
Phenylboronic acid (PBA) None 8.8–9.2 Moderate (mM range) Saccharide sensing
6-Hydroxynaphthalen-2-yl Hydroxyl at position 6 ~7.5 High (IC₅₀ = 0.1969 µM) Anticancer (4T1 cells)
3-AcPBA Acetamido group >9.0 Low (glucose: ~1 mM) Physiological materials
Borinic Acid (R₂B(OH)) Two alkyl/aryl groups ~7.0–8.0 High (Kd ~10⁻⁴–10⁻⁶ M) Diol recognition
(6-Methyl-1,3-dioxaindan-5-yl) Methyl + dioxolane ring ~8.5–9.0* Not reported Hypothesized: Enzyme inhibition, sensing

*Estimated based on structural analogs.

Reactivity and Binding Affinity

  • Diol Binding : Boronic acids form reversible esters with 1,2- or 1,3-diols, a property exploited in glucose sensing. The dioxolane ring in this compound may sterically hinder diol binding compared to less bulky analogs like PBA or benzoxaboroles .
  • Enzyme Inhibition : Boronic acids such as FL-166 (Ki = 40 nM for SARS-CoV-2 protease) demonstrate that steric and electronic optimization enhances target affinity. The methyl-dioxaindan scaffold could similarly stabilize interactions with enzyme active sites .

Solubility and Stability

  • Aqueous Solubility : Bulky substituents (e.g., pyren-1-yl) reduce solubility, limiting in vitro utility. The methyl-dioxaindan group may improve solubility relative to fully aromatic systems but could still require formulation optimization .
  • Hydrolytic Stability : Boronic acids with lower pKa values (e.g., fluoro-substituted derivatives) are more resistant to protodeboronation. The higher pKa of this compound may necessitate stabilization strategies for long-term storage .

Anticancer Potential

  • Mechanistic Insights : Boronic acids like 6-hydroxynaphthalen-2-yl derivatives induce apoptosis via tubulin inhibition or protease targeting. The methyl-dioxaindan analog could exploit similar pathways but requires validation .
  • Comparative IC₅₀ Data :
    • 6-Hydroxynaphthalen-2-yl boronic acid: 0.1969 µM (4T1 cells)
    • Phenanthren-9-yl boronic acid: 0.2251 µM (4T1 cells)
    • Boronic cis-stilbenes: 0.48–2.1 µM (B-16 cells)

Sensing and Catalysis

  • Saccharide Sensing : Boronic acid-dendrimer composites discriminate fructose, glucose, and ribose via differential binding. The methyl-dioxaindan derivative’s steric profile may enable selective recognition of larger polyols .
  • Photoresponsive Binding : Azobenzene-boronic acid hybrids (e.g., 2,6-dimethoxy derivatives) show 20-fold binding enhancement upon isomerization, suggesting that structural modifications in this compound could enable light-controlled applications .

Biological Activity

(6-Methyl-1,3-dioxaindan-5-yl)boronic acid is a boron-containing compound that has gained attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, applications, and relevant case studies.

Chemical Structure and Properties

This compound features a unique structure that allows it to interact with various biological targets. The presence of the boronic acid functional group is crucial for its biological activity, particularly in the context of enzyme inhibition and molecular recognition.

The biological activity of this compound is primarily attributed to its ability to form reversible covalent bonds with diols and other nucleophiles. This property enables it to interact with proteins and enzymes, modulating their activity. Key mechanisms include:

  • Enzyme Inhibition : Boronic acids can inhibit proteasomes and other enzymes by binding to their active sites.
  • Molecular Recognition : The compound can selectively bind to specific biomolecules, influencing various biological pathways.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Anticancer Activity : Studies have shown that boronic acids can induce apoptosis in cancer cells by inhibiting proteasomal degradation pathways .
  • Antimicrobial Properties : The compound has demonstrated effectiveness against certain bacterial strains, suggesting potential use as an antibacterial agent .
  • Glucose Regulation : Research indicates that some boronic acids can enhance insulin secretion, making them candidates for diabetes treatment .

Anticancer Activity

A study published in 2020 investigated the anticancer properties of various boronic acids, including this compound. The results indicated significant cytotoxic effects on cancer cell lines, with mechanisms involving proteasome inhibition leading to increased levels of pro-apoptotic factors .

Antimicrobial Efficacy

In another study focusing on the antimicrobial effects of boronic acids, this compound was tested against multiple bacterial strains. The compound exhibited notable inhibitory effects on Gram-positive bacteria, suggesting its potential as a novel antibacterial agent .

Data Table: Biological Activities of this compound

Biological ActivityMechanismReference
AnticancerProteasome inhibition
AntimicrobialBacterial inhibition
Glucose regulationInsulin secretion enhancement

Q & A

What are the primary applications of (6-Methyl-1,3-dioxaindan-5-yl)boronic acid in sensing and separation technologies?

Level: Basic
Answer:
This boronic acid derivative is widely used in sensing and separation due to its reversible binding with diols (e.g., sugars) and anions. In sensing, it enables detection of glucose and other diol-containing analytes via fluorescence or electrochemical responses. For separation, boron affinity chromatography leverages its pH-dependent binding to isolate glycoproteins, saccharides, or catecholamines. Methodologies include functionalizing polymers or surfaces with boronic acid moieties to create responsive materials .

How can researchers optimize boronic acid-based systems for selective glycoprotein capture?

Level: Advanced
Answer:
Selectivity challenges arise from non-specific secondary interactions (e.g., electrostatic or hydrophobic). To mitigate this:

  • Use surface plasmon resonance (SPR) to screen buffer conditions (e.g., ionic strength, pH) that minimize interference .
  • Introduce spacer molecules (e.g., carboxymethyl dextran) to reduce steric hindrance.
  • Validate specificity with glycosylated/non-glycosylated protein pairs (e.g., RNase A vs. B) .

What methodologies are employed to study the binding kinetics of boronic acids with diols?

Level: Advanced
Answer:
Stopped-flow fluorescence spectroscopy is the gold standard for measuring rapid binding kinetics (millisecond to second timescales). Key steps:

  • Prepare boronic acid and diol solutions at physiological pH.
  • Mix rapidly in a stopped-flow instrument to monitor fluorescence changes.
  • Analyze kon (association rate) and koff (dissociation rate) using pseudo-first-order kinetics. Studies show kon follows the order D-fructose > D-tagatose > D-mannose > D-glucose, correlating with thermodynamic affinity .

How can researchers overcome challenges in mass spectrometry analysis of boronic acid-containing compounds?

Level: Advanced
Answer:
Boronic acids often dehydrate or trimerize into boroxines during MS analysis, complicating data interpretation. Solutions include:

  • Derivatization: React with diols (e.g., pinacol) to form stable boronic esters .
  • In situ esterification: Use 2,5-dihydroxybenzoic acid (DHB) as both matrix and derivatizing agent in MALDI-MS for on-plate stabilization .
  • High-resolution MS/MS: Resolve dehydration artifacts and confirm sequences via fragmentation patterns .

What synthetic strategies are effective for incorporating boronic acid moieties into bioactive compounds?

Level: Advanced
Answer:

  • Peptide integration: Use solid-phase synthesis with boronic acid-protected amino acids (e.g., Fmoc-4-boronophenylalanine). Post-synthesis deprotection yields boronic acid-functionalized peptides .
  • Cross-coupling reactions: Employ Suzuki-Miyaura couplings to attach arylboronic acids to heterocyclic scaffolds .
  • Bioisosteric replacement: Substitute carbonyl groups in drug candidates (e.g., β-lactams) with boronic acids to enhance enzyme inhibition .

How are boronic acids utilized in catalytic organic transformations?

Level: Advanced
Answer:
Boronic acid catalysis (BAC) exploits reversible interactions with hydroxyl groups to activate substrates:

  • Electrophilic activation: Carboxylic acids form reactive intermediates for amidation or cycloaddition .
  • Nucleophilic activation: Diol-boronic acid adducts enhance nucleophilicity for reactions with electrophiles (e.g., aldehydes) .
  • Alcohol activation: Generate carbocations for Friedel-Crafts alkylation under mild conditions .

What are the best practices for quantifying trace boronic acid impurities in pharmaceutical compounds?

Level: Basic/Advanced
Answer:

  • LC-MS/MS in MRM mode: Achieve high sensitivity (LOD < 1 ppm) using triple quadrupole systems.
  • Sample preparation: Avoid derivatization by optimizing mobile phases (e.g., acidic acetonitrile/water) to stabilize underivatized boronic acids .
  • Validation: Follow ICH guidelines for linearity (R² > 0.99), accuracy (spiked recovery 90–110%), and precision (RSD < 5%) .

How do structural modifications influence the anticancer activity of boronic acid derivatives?

Level: Advanced
Answer:

  • Heterocyclic integration: Arylidene heterocycles (e.g., pyridine or quinoline) enhance cytotoxicity via π-π stacking with DNA or enzyme active sites .
  • Substituent effects: Electron-withdrawing groups (e.g., Cl, CN) increase metabolic stability.
  • In vitro testing: Screen glioblastoma cells using MTT assays and correlate IC50 values with logP and hydrogen-bonding capacity .

What computational tools aid in the rational design of boronic acid-based therapeutics?

Level: Advanced
Answer:

  • Molecular docking: Predict binding modes with target enzymes (e.g., proteasomes, HIV-1 protease) .
  • QSAR modeling: Relate substituent effects (e.g., Hammett σ values) to bioactivity .
  • DFT calculations: Optimize boronic acid-diol transition states to guide sensor design .

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